N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-2-chloro-5-nitrobenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-2-chloro-5-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-2-chloro-5-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-mercaptobenzothiazole with 4-chloro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The resulting intermediate is then further reacted with 3-chloroaniline to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-2-chloro-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticonvulsant and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of voltage-gated sodium channels, which are crucial for the propagation of nerve impulses, thereby exhibiting anticonvulsant activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(4-pyridinylmethylene)acetohydrazide
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(2,3-dichlorobenzylidene)acetohydrazide
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(4-tert-butylbenzylidene)acetohydrazide
Uniqueness
N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-2-chloro-5-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro and nitro substituents, along with the benzothiazole moiety, make it a versatile compound for various applications .
Properties
Molecular Formula |
C20H11Cl2N3O3S2 |
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Molecular Weight |
476.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-2-chloro-5-nitrobenzamide |
InChI |
InChI=1S/C20H11Cl2N3O3S2/c21-14-7-6-12(25(27)28)10-13(14)19(26)23-11-5-8-17(15(22)9-11)29-20-24-16-3-1-2-4-18(16)30-20/h1-10H,(H,23,26) |
InChI Key |
MZGNERKNWZWNLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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